3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester
Overview
Description
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of “3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester” is represented by the formula C11H11BrN2O2 . The InChI code for this compound is 1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3 .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 283.12 . It is a brown solid in its physical form .Scientific Research Applications
Synthesis of Novel Derivatives
Research into the chemical properties and synthesis pathways of compounds structurally related to 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester has led to the development of novel derivatives. For instance, novel classes of indole derivatives, such as ethyl esters of 3,7-dihydro-7-oxopyrano(3,2-e)indol-2-carboxylic acids with various substituents, have been synthesized from diazotized compounds and ethyl esters in the presence of sodium acetate. These compounds were characterized by 1H-NMR and mass spectra, highlighting their potential in further chemical and pharmacological studies (Traven, Suslov, & Gordeev, 2000).
Crystal Structure Analysis
The synthesis and crystal structure of derivatives closely related to this compound have been reported, providing insights into their molecular configuration and potential interactions. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was determined, offering a detailed look at the orthorhombic crystal structure and the importance of hydrogen bonding in stabilizing the molecule's three-dimensional network (Xing, 2010).
Development of Antibacterial Agents
Research on derivatives of indole-2-carboxylic acid ethyl ester has led to the discovery of potential antibacterial agents. For instance, compounds synthesized from 2-aminofluorene and its derivatives via the Japp-Klingemann and Fischer reactions have shown promising antibacterial activity, indicating the potential of these compounds in medical and pharmaceutical applications (Frolova, Akhvlediani, & Suvorov, 1982).
Novel Synthesis Approaches
The exploration of new synthesis methods for indole and pyrrole derivatives, including those related to this compound, has been a significant area of research. Techniques such as the Fischer indole synthesis have been employed to generate a range of indole derivatives, demonstrating the versatility and potential of these methods for creating complex molecules with potential biological activities (Wensbo, Annby, & Gronowitz, 1995).
Optimization of Synthesis Parameters
The optimization of synthesis parameters for related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, has been the focus of recent research. Studies have identified optimal conditions for maximizing yield and purity, contributing to more efficient and effective synthesis processes for these complex molecules (Huang Bi-rong, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . The indole core and the carboxyl group at the C2 position chelate the two Mg2+ ions within the active site of the integrase .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Action Environment
For instance, storage conditions can affect the stability of the compound
Properties
IUPAC Name |
ethyl 3-amino-6-bromo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOVISYRUIVHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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